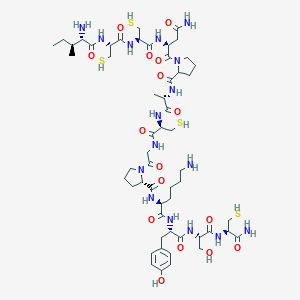
Conotoxin SI
概要
説明
Conotoxin SI is a peptide neurotoxin isolated from the venom ducts of carnivorous marine cone snails . It exhibits exquisite pharmacological potency and selectivity for various nicotinic acetylcholine receptor subtypes . The empirical formula of Conotoxin SI is C55H84N16O16S4 .
Synthesis Analysis
The chemical synthesis of α-conotoxins, including Conotoxin SI, is complicated by the possibility of three disulfide bond isomers . Inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . There are also strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer .
Molecular Structure Analysis
Conotoxins exhibit a small number of conserved disulfide bond frameworks, which give rise to very rigid and well-defined three-dimensional scaffolds . These frameworks project hypervariable amino acid residues, accounting for their exquisite selectivity for different ion-channels and receptor classes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Conotoxins include both selective and nonselective disulfide bond oxidation strategies . These strategies control the yields and formation of α-conotoxin disulfide bond isomers . There are also methods for the production of highly stable diselenide-containing and N-to-C cyclized conotoxin analogs .
Physical And Chemical Properties Analysis
The molecular weight of Conotoxin SI is 1353.61 . It is a disulfide-rich small peptide . The storage temperature for Conotoxin SI is -20°C .
科学的研究の応用
General Applications of Conotoxins : Research on conotoxins like Conotoxin SI has shown they are beneficial for use as drugs, diagnostic agents, drug leads, and tools in neuroscience, pharmacology, biochemistry, structural biology, and molecular evolution (Walden E. Bjørn-Yoshimoto et al., 2020).
Drug Research and Development : Due to their high abundance, chemical diversity, and specific activity, conotoxins are valuable in neuroscience and clinical development, particularly for treating chronic pain and epilepsy (Chen Ji, 2004).
Neurological Studies and Drug Development : These substances target membrane receptors, transporters, and ion channels in the nervous system, making them interesting for neurological studies and drug development (G. Gerwig et al., 2013).
Phylogenetic Studies : Alpha-conotoxin SI, specifically, is used to discriminate between different vertebrate nicotinic acetylcholine receptors (nAChRs), aiding in the investigation of phylogenetic differences between these receptors (G. Zafaralla et al., 1988).
Research Tools, Drug Leads, and Therapeutics : Conotoxins have diverse structures and functions, making them valuable as research tools, drug leads, and therapeutics (S. Robinson & R. Norton, 2014).
Treatment of Neurological Diseases : They have been identified as potent pharmaceuticals for treating diseases like Alzheimer's, Parkinson's, and epilepsy, and play crucial roles in neurobiological research (Fu-Ying Dao et al., 2017).
Ion Channel Research : Conotoxins are widely used as pharmacological agents in ion channel research, with direct diagnostic and therapeutic potential (H. Terlau & B. Olivera, 2004).
Potential Therapeutic Uses : There is potential for treating various nervous system and associated neurological disorders, with ziconotide being the first clinically used conotoxin (Robert M. L. Jones et al., 2001).
Probing the Acetylcholine Receptor : Alpha-Conotoxins, like Conotoxin SI, are selective antagonists of the nicotinic acetylcholine receptor and offer new ligands for probing this receptor with considerable precision (R. A. Myers et al., 1991).
Neuropharmacological Probes and Drug Leads : Alpha-conotoxins are valuable as neuropharmacological probes and potential drug leads, targeting specific nicotinic acetylcholine receptor subtypes with high affinity and potency (J. Dutton & D. Craik, 2001).
Safety And Hazards
将来の方向性
Conotoxins, including Conotoxin SI, have been studied extensively for use as therapeutic drugs to treat pain, neurological disorders, and a variety of common ailments . They are also ideal molecular templates for the development of new drug lead compounds . Future research will likely focus on the accurate identification of conotoxin types, the development of computational tools for efficiently recognizing conotoxin types based on sequence information , and the exploration of modern strategies for evaluating conotoxin pharmacology .
特性
IUPAC Name |
(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKBXVGWKXCPU-DTTUQCIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N16O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conotoxin SI | |
CAS RN |
115797-06-3 | |
| Record name | Conotoxin SI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



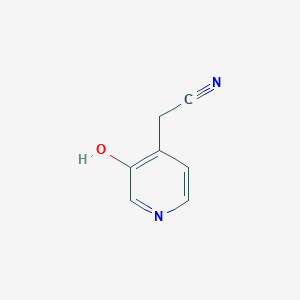
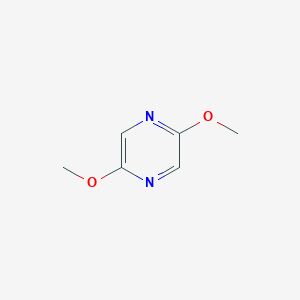
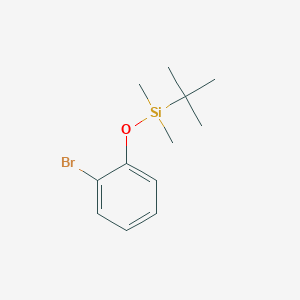
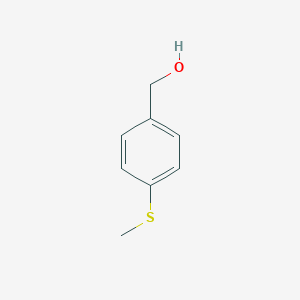
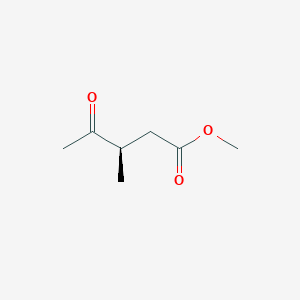
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
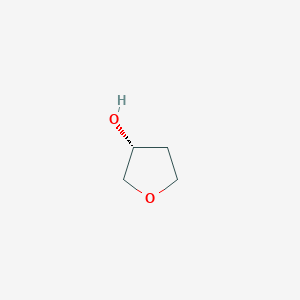

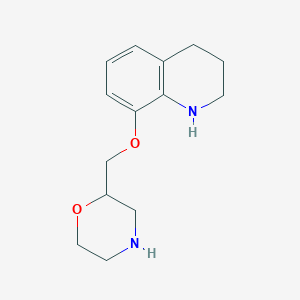
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
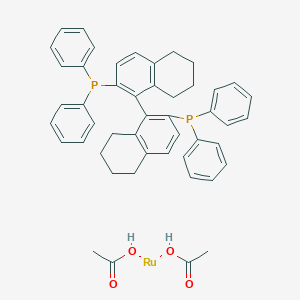
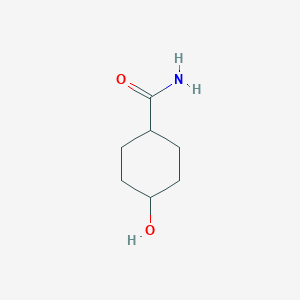
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)